(2S)-5-azaniumyl-2-benzamidopentanoate
Description
(2S)-5-Azaniumyl-2-benzamidopentanoate is a chiral amino acid derivative characterized by a pentanoate backbone with a benzamido group at the C2 position (S-configuration) and an azaniumyl (NH₃⁺) group at the C5 position.
Properties
IUPAC Name |
(2S)-5-azaniumyl-2-benzamidopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONOCQSEOHHJW-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCC[NH3+])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCC[NH3+])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-azaniumyl-2-benzamidopentanoate involves multiple steps, each requiring specific reagents and conditions. Traditional preparation methods include the pressing method, extrusion method, phase-inversion method, slip casting method, and tape casting method . Advanced preparation methods have been developed to improve the electrochemical performance of devices composed of ceramic membrane materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are often adaptations of laboratory-scale procedures, scaled up to meet production demands.
Chemical Reactions Analysis
Types of Reactions: (2S)-5-azaniumyl-2-benzamidopentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
(2S)-5-azaniumyl-2-benzamidopentanoate has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and materials. In biology, it may be used in studies involving cellular processes and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of advanced materials and devices .
Mechanism of Action
The mechanism of action of (2S)-5-azaniumyl-2-benzamidopentanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-Dimethylpyrimidin-2-yl)Amino]Pentanoate
Structural Features :
- C2 Position : Benzamido group (S-configuration).
- C5 Position: 4,6-Dimethylpyrimidin-2-yl amino substituent.
Synthesis : Synthesized via coupling reactions using HOBt and EDC·HCl, with spectroscopic validation (UV-Vis, FTIR, NMR) and a specific rotation of [α]²⁵° = +40° .
Key Differences :
- The pyrimidinyl group introduces aromaticity and hydrogen-bonding capacity, contrasting with the charged azaniumyl group in the target compound.
- The ethyl ester at the terminal carboxylate may influence lipophilicity compared to the free carboxylate or other ester derivatives.
Applications: Potential bioactivity due to the pyrimidine moiety, often associated with kinase inhibition or nucleic acid interactions .
Benzyl (S)-2-Amino-5-((1,3-Dioxoisoindolin-2-YL)Oxy)Pentanoate
Structural Features :
- C2 Position: Free amino group (S-configuration).
- C5 Position : 1,3-Dioxoisoindolin-2-yloxy substituent.
Properties :
- The benzyl ester at the carboxylate enhances stability during synthesis but requires deprotection for biological activity .
Applications : Likely used as a synthetic intermediate in peptide chemistry or prodrug design due to its labile ester and protecting groups .
Dibenzyl Esters (e.g., (2R,6S)-Dibenzyl 2-(Benzyloxycarbonylamino)-6-(tert-Butoxycarbonylamino)Heptanedioate)
Structural Features :
- Multiple protecting groups (benzyloxycarbonyl, tert-butoxycarbonyl) on a heptanedioate backbone.
Synthesis : Involves TEMPO-mediated oxidation and BBDI coupling, followed by chromatographic purification .
Key Differences :
- The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups enhance stability during solid-phase peptide synthesis, unlike the target compound’s simpler azaniumyl group.
- The extended carbon chain (heptanedioate vs. pentanoate) may influence conformational flexibility.
Applications : Primarily intermediates in peptide synthesis, enabling selective deprotection strategies .
Comparative Data Table
Key Insights from Comparative Analysis
- Solubility and Reactivity : The azaniumyl group in the target compound enhances hydrophilicity compared to neutral or lipophilic substituents (e.g., pyrimidinyl, dioxoisoindolinyloxy), impacting bioavailability and formulation .
- Electronic Effects: Substituent electronegativity (e.g., azaniumyl’s positive charge vs. pyrimidinyl’s aromaticity) influences NMR chemical shifts and reactivity patterns, as noted in electronegativity studies .
- Synthetic Complexity : The dibenzyl esters require multi-step protection/deprotection, whereas the target compound’s synthesis may prioritize simplicity if fewer protections are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
